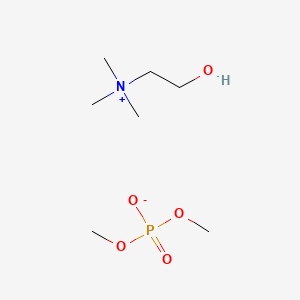

(2-Hydroxyethyl)trimethylammonium dimethylphosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-Hydroxyethyl)trimethylammonium dimethylphosphate is a chemical compound with the empirical formula C7H20NO5P and a molecular weight of 229.21 g/mol . It is commonly used in various chemical synthesis processes and has applications in multiple scientific fields.

Métodos De Preparación

The synthesis of (2-Hydroxyethyl)trimethylammonium dimethylphosphate typically involves the reaction of trimethylamine with ethylene oxide, followed by phosphorylation with dimethylphosphoric acid. The reaction conditions often include controlled temperature and pH to ensure high yield and purity . Industrial production methods may involve continuous flow reactors to optimize the reaction efficiency and scalability.

Análisis De Reacciones Químicas

(2-Hydroxyethyl)trimethylammonium dimethylphosphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield simpler amines and alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. Major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

(2-Hydroxyethyl)trimethylammonium dimethylphosphate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in the study of biochemical pathways and enzyme reactions.

Medicine: Investigated for its potential therapeutic effects and drug delivery systems.

Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of (2-Hydroxyethyl)trimethylammonium dimethylphosphate involves its interaction with molecular targets such as enzymes and receptors. It can modulate biochemical pathways by acting as a substrate or inhibitor, depending on the specific context. The pathways involved include phosphorylation and dephosphorylation processes, which are crucial for cellular signaling and metabolism .

Comparación Con Compuestos Similares

(2-Hydroxyethyl)trimethylammonium dimethylphosphate can be compared with similar compounds such as:

Choline chloride: Similar in structure but lacks the dimethylphosphate group.

Betaine: Contains a trimethylammonium group but has different functional groups attached.

Phosphatidylcholine: A more complex molecule with additional fatty acid chains. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Actividad Biológica

(2-Hydroxyethyl)trimethylammonium dimethylphosphate, also known as [Ch][DMPO4], is a quaternary ammonium compound that has garnered attention for its diverse biological activities and potential applications in various fields, particularly in medicinal chemistry and material science. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its biological activity.

This compound exhibits several important biochemical properties:

- Solubility : This compound is soluble in water, which enhances its applicability in biological systems and formulations.

- Chemical Structure : The presence of the hydroxyethyl group contributes to its unique interactions with biomolecules, potentially influencing its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : It may interact with various enzymes, leading to inhibition or activation that affects metabolic pathways.

- Cellular Effects : Studies have shown that it can influence cellular processes such as apoptosis and proliferation, making it a candidate for further research in cancer therapy .

- Signaling Pathways : The compound may modulate key signaling pathways involved in inflammation and immune responses, which are critical in various diseases.

Antimicrobial Activity

Research has indicated that this compound possesses significant antimicrobial properties. It has been tested against various pathogens, including bacteria and fungi. The compound's ability to disrupt microbial membranes is a key factor in its efficacy .

Antioxidant Properties

The compound has shown potential as an antioxidant, helping to mitigate oxidative stress in biological systems. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in numerous diseases .

Case Studies

- Dehumidification Studies : A study highlighted the compound's exceptional dehumidification capabilities compared to traditional desiccants like LiCl solutions. It achieved a 10-fold increase in moisture absorption rate, suggesting potential applications in environmental control technologies .

- Lubricant Applications : In tribological studies, this compound was evaluated as an additive in water-based lubricants. Results indicated improved friction and wear performance, demonstrating its utility in industrial applications .

- Medicinal Chemistry Applications : The compound's interactions with biological macromolecules make it a valuable scaffold for drug development. Its diverse activity spectrum positions it as a candidate for further exploration in treating infectious diseases and inflammatory conditions .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

dimethyl phosphate;2-hydroxyethyl(trimethyl)azanium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO.C2H7O4P/c1-6(2,3)4-5-7;1-5-7(3,4)6-2/h7H,4-5H2,1-3H3;1-2H3,(H,3,4)/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCZQEJXSCZNROZ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCO.COP(=O)([O-])OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H20NO5P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.